molecular formula C22H29ClN2O2 B14983577 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B14983577
M. Wt: 388.9 g/mol
InChI Key: GPTFPEOBTNTBFD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a diethylamino group, and a propan-2-yloxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the Diethylamino Group: The chlorophenyl intermediate undergoes a nucleophilic substitution reaction with diethylamine to form the diethylamino derivative.

    Coupling with Propan-2-yloxybenzamide: The final step involves the coupling of the diethylamino derivative with propan-2-yloxybenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on cellular signaling pathways, such as inhibition of certain kinases or activation of transcription factors.

    Molecular Targets: Targeting specific proteins or nucleic acids, resulting in changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-(propan-2-yloxy)benzamide: Similar structure with dimethylamino group instead of diethylamino group.

    N-[2-(2-bromophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide: Similar structure with bromophenyl group instead of chlorophenyl group.

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H29ClN2O2/c1-5-25(6-2)21(19-9-7-8-10-20(19)23)15-24-22(26)17-11-13-18(14-12-17)27-16(3)4/h7-14,16,21H,5-6,15H2,1-4H3,(H,24,26)

InChI Key

GPTFPEOBTNTBFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC=C(C=C1)OC(C)C)C2=CC=CC=C2Cl

Origin of Product

United States

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